2-(2,6-Dibromopyridin-3-yl)acetic acid
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Overview
Description
2-(2,6-Dibromopyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring at positions 2 and 6, and an acetic acid group attached at position 3. It is used in various chemical reactions and has applications in scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2,6-dibromopyridine as a starting material, which undergoes a reaction with bromoacetic acid under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(2,6-Dibromopyridin-3-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The raw materials used are typically of high purity, and the reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dibromopyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2,6-Dibromopyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dibromopyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine atoms and the acetic acid group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromopyridin-3-yl)acetic acid: Similar structure but with only one bromine atom.
2-(2,6-Dichloropyridin-3-yl)acetic acid: Similar structure with chlorine atoms instead of bromine.
2-(2,6-Difluoropyridin-3-yl)acetic acid: Similar structure with fluorine atoms instead of bromine.
Uniqueness
2-(2,6-Dibromopyridin-3-yl)acetic acid is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological interactions. The bromine atoms increase the compound’s electrophilicity, making it more reactive in substitution and coupling reactions compared to its chlorinated or fluorinated analogs .
Properties
CAS No. |
1227592-96-2 |
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Molecular Formula |
C7H5Br2NO2 |
Molecular Weight |
294.93 g/mol |
IUPAC Name |
2-(2,6-dibromopyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-5-2-1-4(3-6(11)12)7(9)10-5/h1-2H,3H2,(H,11,12) |
InChI Key |
FQXZOJZNEJETSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CC(=O)O)Br)Br |
Origin of Product |
United States |
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